4-Phenylthiolane-3-carboxylic acid
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Overview
Description
4-Phenylthiolane-3-carboxylic acid is an organic compound with the molecular formula C₁₁H₁₂O₂S. It is a versatile small molecule scaffold used in various research and industrial applications. The compound features a thiolane ring substituted with a phenyl group and a carboxylic acid group, making it a valuable building block in synthetic chemistry.
Synthetic Routes and Reaction Conditions:
Oxidation of Primary Alcohols and Aldehydes: Primary alcohols can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO₄) in acidic, alkaline, or neutral media.
Hydrolysis of Nitriles and Amides: Nitriles can be hydrolyzed to amides and then to carboxylic acids in the presence of catalysts (H⁺ or OH⁻).
Carboxylation of Grignard Reagents: Grignard reagents react with carbon dioxide to form carboxylic acids after acidification with a mineral acid.
Industrial Production Methods:
Oxidation of Alkylbenzenes: Vigorous oxidation of alkylbenzenes with chromic acid can produce aromatic carboxylic acids.
Hydrolysis of Esters: Acidic hydrolysis of esters yields carboxylic acids, while basic hydrolysis produces carboxylates.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Nucleophilic substitution reactions can replace the carboxylic acid group with other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromic acid.
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Catalysts: Acidic or basic catalysts for hydrolysis reactions.
Major Products:
Sulfoxides and Sulfones: Formed from oxidation reactions.
Alcohols and Aldehydes: Formed from reduction reactions.
Substituted Derivatives: Formed from nucleophilic substitution reactions.
Scientific Research Applications
4-Phenylthiolane-3-carboxylic acid is used in various scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying the interactions of thiolane derivatives with biological systems.
Industry: Used in the production of polymers, nanomaterials, and surface modifiers.
Mechanism of Action
The mechanism of action of 4-Phenylthiolane-3-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the phenyl group can participate in π-π interactions. These interactions can influence various biochemical pathways and molecular targets, leading to its observed effects.
Comparison with Similar Compounds
Thiophene-3-carboxylic acid: Similar structure but with a thiophene ring instead of a thiolane ring.
Phenylacetic acid: Similar phenyl group but with an acetic acid moiety instead of a thiolane ring.
Uniqueness: 4-Phenylthiolane-3-carboxylic acid is unique due to its thiolane ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications.
Properties
Molecular Formula |
C11H12O2S |
---|---|
Molecular Weight |
208.28 g/mol |
IUPAC Name |
4-phenylthiolane-3-carboxylic acid |
InChI |
InChI=1S/C11H12O2S/c12-11(13)10-7-14-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6-7H2,(H,12,13) |
InChI Key |
ZABHZUNEOJIABN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CS1)C(=O)O)C2=CC=CC=C2 |
Origin of Product |
United States |
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